molecular formula C21H52O6Si5 B093326 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose CAS No. 19126-98-8

1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose

Cat. No.: B093326
CAS No.: 19126-98-8
M. Wt: 541.1 g/mol
InChI Key: LDUCAYFXHYLHLP-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose: D-Fructose, 1,3,4,5,6-pentakis-O-(trimethylsilyl)- , is a derivative of D-fructose where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s volatility and stability, making it suitable for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose involves the reaction of D-fructose with trimethylsilyl chloride in the presence of a base, such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl groups attaching to the hydroxyl groups of D-fructose .

Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be synthesized on a larger scale using similar methods as in the laboratory. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily undergoes substitution reactions due to the presence of trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the reagents and conditions used. For example, de-silylation under acidic conditions will yield D-fructose .

Scientific Research Applications

Chemistry: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is widely used in analytical chemistry, particularly in GC-MS, due to its enhanced volatility and stability. It serves as a standard for the quantification of sugars and other carbohydrates .

Biology and Medicine: In biological research, this compound is used to study metabolic pathways involving fructose. Its derivatives are also used in the analysis of metabolic disorders .

Industry: In the food industry, this compound can be used to analyze the sugar content in various products. It is also used in the quality control of pharmaceuticals and other products containing sugars .

Mechanism of Action

The mechanism of action of 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose primarily involves its role as a derivatizing agent in analytical techniques. The trimethylsilyl groups enhance the compound’s volatility, making it easier to analyze using GC-MS. The molecular targets and pathways involved are primarily related to its interaction with analytical instruments and the enhancement of signal detection .

Comparison with Similar Compounds

  • TMS D-glucose
  • TMS D-psicose
  • TMS D-tagatose
  • TMS D-sorbose

Comparison: 1-O,3-O,4-O,5-O,6-O-Pentakis(trimethylsilyl)-D-fructose is unique due to its specific structure and the position of the trimethylsilyl groups. Compared to TMS D-glucose and other similar compounds, this compound offers distinct advantages in terms of volatility and stability, making it particularly useful in GC-MS analysis .

Properties

CAS No.

19126-98-8

Molecular Formula

C21H52O6Si5

Molecular Weight

541.1 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1

InChI Key

LDUCAYFXHYLHLP-NJDAHSKKSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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